Anibamine

Description

Properties

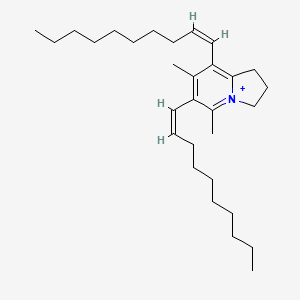

Molecular Formula |

C30H50N+ |

|---|---|

Molecular Weight |

424.7 g/mol |

IUPAC Name |

6,8-bis[(Z)-dec-1-enyl]-5,7-dimethyl-2,3-dihydro-1H-indolizin-4-ium |

InChI |

InChI=1S/C30H50N/c1-5-7-9-11-13-15-17-19-22-28-26(3)29(30-24-21-25-31(30)27(28)4)23-20-18-16-14-12-10-8-6-2/h19-20,22-23H,5-18,21,24-25H2,1-4H3/q+1/b22-19-,23-20- |

InChI Key |

LOTZSYKJMYSNJV-IKJQKJQYSA-N |

SMILES |

CCCCCCCCC=CC1=C(C(=C2CCC[N+]2=C1C)C=CCCCCCCCC)C |

Isomeric SMILES |

CCCCCCCC/C=C\C1=C(C(=C2CCC[N+]2=C1C)/C=C\CCCCCCCC)C |

Canonical SMILES |

CCCCCCCCC=CC1=C(C(=C2CCC[N+]2=C1C)C=CCCCCCCCC)C |

Synonyms |

anibamine |

Origin of Product |

United States |

Foundational & Exploratory

Anibamine: A Technical Guide to its Discovery, Isolation, and Characterization from Aniba citrifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anibamine, a novel pyridinium quaternary alkaloid, has been identified as a significant natural product with a range of biological activities. Isolated from the plant Aniba citrifolia, it has demonstrated potent antagonist activity against the C-C chemokine receptor 5 (CCR5), a critical co-receptor for HIV entry into host cells. This activity positions this compound as a promising lead compound for the development of new therapeutics for HIV/AIDS. Furthermore, research has revealed its potential in cancer therapy, specifically in prostate cancer, and as an antiplasmodial agent against Plasmodium falciparum. This document provides a comprehensive technical overview of the discovery, detailed isolation protocols, and physicochemical characterization of this compound.

Discovery and Biological Activity

This compound was first isolated from an extract of Aniba citrifolia during a search for novel natural products with antiplasmodial activity.[1] Bioassay-directed fractionation of the plant extract led to the identification of this compound as a major bioactive constituent.[1]

Subsequent studies have elucidated its role as the first natural product identified as a CCR5 antagonist. This discovery is significant as CCR5 is a key co-receptor for HIV entry into T-cells. This compound's ability to block this receptor suggests its potential as an anti-HIV agent.

Further research has expanded the known biological activities of this compound to include anti-prostate cancer and potent antiplasmodial effects against the drug-resistant Dd2 strain of Plasmodium falciparum.[2][3]

Table 1: Biological Activity of this compound

| Biological Target/Activity | IC₅₀/EC₅₀ | Reference |

| CCR5 Receptor Binding (HIV co-receptor) | 1 µM (IC₅₀) | |

| Antiplasmodial (vs. P. falciparum Dd2 strain) | 0.170 µM (IC₅₀) | [2] |

| Prostate Cancer Cell Proliferation Inhibition | Micromolar to submicromolar concentrations | [3] |

Experimental Protocols: Isolation of this compound

The isolation of this compound from Aniba citrifolia is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a detailed methodology based on published literature.

Plant Material

Dried and ground plant material of Aniba citrifolia is the starting point for the extraction process.

Extraction

An exhaustive extraction of the plant material is performed to obtain the crude extract containing a mixture of secondary metabolites, including this compound.

-

Solvent: Dichloromethane (CH₂Cl₂) followed by Methanol (MeOH)

-

Procedure:

-

The ground plant material is sequentially macerated with CH₂Cl₂ and then with MeOH at room temperature.

-

The solvents are filtered and evaporated under reduced pressure to yield the crude CH₂Cl₂ and MeOH extracts.

-

Bioassay-Directed Fractionation

The crude extract is subjected to a bioassay-directed fractionation to isolate the active compounds. This involves a series of liquid-liquid partitioning and chromatographic steps.

-

Initial Fractionation:

-

The crude extract is partitioned between solvents of varying polarity, such as hexane, ethyl acetate, and water, to achieve initial separation of compounds based on their polarity.

-

Each fraction is tested for the desired biological activity (e.g., antiplasmodial activity) to identify the fraction containing the active compound(s).

-

Chromatographic Purification

The active fraction is further purified using a combination of chromatographic techniques to isolate pure this compound.

-

Column Chromatography:

-

Stationary Phase: Silica gel or a polymeric resin.

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A C18 reversed-phase column is commonly used.[2]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection: UV detection at a wavelength suitable for the chromophore of this compound.

-

Figure 1: this compound Isolation Workflow

Caption: A flowchart illustrating the key stages in the isolation of this compound.

Physicochemical Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) for each proton are determined to establish the proton environment and connectivity. | |

| ¹³C NMR | Provides the chemical shifts for each carbon atom in the molecule, revealing the carbon skeleton. | |

| HRESIMS | High-Resolution Electrospray Ionization Mass Spectrometry is used to determine the exact mass and molecular formula of the compound. | |

| 2D NMR | Techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, confirming the overall structure. |

(Note: For detailed, specific peak assignments, please refer to the supplementary information of the cited literature.)

Signaling Pathway Involvement

This compound's primary characterized mechanism of action is its antagonism of the CCR5 receptor. This interaction blocks the binding of the HIV envelope protein gp120 to the receptor, thereby inhibiting the entry of the virus into the host cell.

Figure 2: this compound's Mechanism of Action at the CCR5 Receptor

Caption: Diagram showing this compound's antagonistic effect on the CCR5 receptor.

Conclusion and Future Directions

This compound represents a unique molecular scaffold with significant therapeutic potential. Its discovery as a natural product CCR5 antagonist opens new avenues for the development of anti-HIV drugs. Furthermore, its demonstrated anti-prostate cancer and antiplasmodial activities warrant further investigation. The detailed isolation and characterization protocols provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this compound and its analogues. Future research should focus on elucidating the detailed mechanisms of its anticancer and antiplasmodial activities, as well as on structure-activity relationship studies to optimize its potency and pharmacokinetic properties.

References

- 1. This compound and Its Analogues: Potent Antiplasmodial Agents from Aniba citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Natural Product CCR5 Antagonist, as a Novel Lead for the Development of Anti Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Anibamine: A Natural Product CCR5 Antagonist for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anibamine, a novel pyridine quaternary alkaloid isolated from the plant genus Aniba, is the first identified natural product to act as a C-C chemokine receptor type 5 (CCR5) antagonist.[1][2] This discovery has positioned this compound as a significant lead compound in the development of therapeutics targeting CCR5-mediated pathologies, including HIV-1 entry and prostate cancer progression.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and CCR5

This compound is distinguished by its unique chemical structure, a pyridine quaternary ion embedded in a fused five-membered ring, which is a departure from the skeletons of other known CCR5 antagonists typically identified through high-throughput screening.[2][3][5] The CCR5 receptor, a G-protein coupled receptor (GPCR), is a critical coreceptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[2] Furthermore, the CCR5/CCL5 signaling axis has been implicated in the proliferation and metastasis of various cancers, including prostate cancer.[4][6] By binding to CCR5, this compound competitively inhibits the binding of natural ligands and viral envelope proteins, thereby blocking downstream signaling pathways.[1]

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound's activity as a CCR5 antagonist and its effects on prostate cancer cell lines.

| Assay | Target/Cell Line | Metric | Value | Reference |

| CCR5 Binding Affinity | CCR5 | IC50 | 1 µM | [1] |

| HIV-1 Attachment Inhibition | GHOST R5 cells (HIV-1BaL) | EC50 | 0.6 µM | [3] |

| Prostate Cancer Cell Proliferation | PC-3 | IC50 | ~1 µM | [6] |

| Prostate Cancer Cell Proliferation | DU145 | IC50 | Sub-micromolar | [6] |

| Prostate Cancer Cell Proliferation | M12 | IC50 | Sub-micromolar | [6] |

| M12 Cell Invasion Inhibition | M12 | % Inhibition | 42% - 65% | [6] |

| M12 Cell Adhesion Inhibition | M12 | % Inhibition | up to 26% | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

CCR5 Competitive Binding Assay

This protocol is adapted from methods used for determining the binding affinity of CCR5 antagonists.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the CCR5 receptor.

Materials:

-

HEK293 cells stably expressing CCR5

-

This compound

-

125I-gp120 (radiolabeled HIV-1 envelope protein)

-

Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Wash Buffer (Binding Buffer with 0.5 M NaCl)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Culture CCR5-expressing HEK293 cells to confluency.

-

Prepare cell membranes by homogenization and centrifugation.

-

In a 96-well plate, add increasing concentrations of this compound.

-

Add a constant concentration of 125I-gp120 to each well.

-

Add the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Transfer the contents of each well to a filter plate and wash with ice-cold Wash Buffer to separate bound and free radioligand.

-

Add scintillation fluid to each well of the dried filter plate.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each this compound concentration and determine the IC50 value by non-linear regression analysis.

WST-1 Cell Proliferation Assay

This protocol is based on the methodology used to assess the anti-proliferative effects of this compound on prostate cancer cells.[6]

Objective: To determine the effect of this compound on the proliferation of prostate cancer cell lines (e.g., PC-3, DU145, M12).

Materials:

-

Prostate cancer cell lines (PC-3, DU145, M12)

-

This compound

-

Complete cell culture medium

-

WST-1 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Treat the cells with a serial dilution of this compound and incubate for 24-72 hours.

-

Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to untreated control cells.

-

Determine the IC50 value for each cell line.

Calcium Flux Assay

This protocol outlines a functional assay to measure the antagonist activity of this compound on CCR5 signaling.[1]

Objective: To assess the ability of this compound to inhibit CCR5-mediated intracellular calcium mobilization.

Materials:

-

CHO-K1 or U-87 MG cells stably expressing CCR5

-

This compound

-

CCR5 agonist (e.g., RANTES/CCL5)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with an integrated liquid handler

Procedure:

-

Seed CCR5-expressing cells into a 96-well plate and allow them to attach.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

Pre-incubate the cells with various concentrations of this compound.

-

Measure the baseline fluorescence.

-

Inject the CCR5 agonist (RANTES/CCL5) into the wells.

-

Immediately measure the kinetic fluorescence response.

-

Calculate the percentage of inhibition of the calcium flux for each this compound concentration and determine the IC50 value.

Transwell Invasion Assay

This protocol is designed to evaluate the effect of this compound on the invasive potential of prostate cancer cells.[6]

Objective: To determine if this compound can inhibit the invasion of prostate cancer cells through a basement membrane matrix.

Materials:

-

Prostate cancer cell line (e.g., M12)

-

This compound

-

Transwell inserts with 8.0 µm pore size

-

Matrigel or other basement membrane extract

-

Serum-free and serum-containing cell culture medium

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend prostate cancer cells in serum-free medium containing various concentrations of this compound.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several fields of view for each insert using a microscope.

-

Calculate the percentage of invasion inhibition relative to the untreated control.

Visualizations

CCR5 Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway activated by CCR5 upon ligand binding, which is inhibited by this compound.

Caption: this compound inhibits the CCR5 signaling cascade.

Experimental Workflow for this compound Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of this compound's anti-cancer properties.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising natural product scaffold for the development of novel CCR5 antagonists. Its demonstrated activity against HIV-1 entry and prostate cancer cell proliferation, invasion, and adhesion underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and optimize this compound and its analogs for clinical applications. Future research should focus on structure-activity relationship studies to enhance potency and pharmacokinetic properties, as well as in vivo efficacy studies in relevant disease models.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The natural product CCR5 antagonist this compound and its analogs as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound, a Natural Product CCR5 Antagonist, as a Novel Lead for the Development of Anti Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Anibamine: A Deep Dive into its Mechanism of Action as a CCR5 Antagonist in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anibamine, a naturally occurring pyridine alkaloid, has emerged as a promising therapeutic lead, particularly in the context of prostate cancer. Its primary mechanism of action lies in its function as a C-C chemokine receptor type 5 (CCR5) antagonist.[1][2][3][4] By blocking the interaction between CCR5 and its cognate ligand, CCL5 (RANTES), this compound disrupts a critical signaling axis implicated in tumor progression, metastasis, and inflammation.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity, supported by quantitative data from key experimental studies and detailed methodologies.

Core Mechanism of Action: CCR5 Antagonism

This compound's principal pharmacological effect is the competitive antagonism of the CCR5 receptor.[1][5] This G protein-coupled receptor is a key player in the inflammatory response and has been identified as a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1] In the context of cancer, particularly prostate cancer, the overexpression of CCR5 and its ligand CCL5 is associated with more aggressive disease phenotypes.[3][6]

This compound was identified as the first natural product to exhibit CCR5 antagonism, with an IC50 of 1 µM in a competitive binding assay with the HIV-1 viral envelope protein 125I-gp120.[1][5] This discovery has paved the way for the exploration of this compound and its analogs as a novel class of anti-cancer agents.[3][4]

The CCL5-CCR5 Signaling Axis in Prostate Cancer

The CCL5-CCR5 signaling axis plays a multifaceted role in promoting prostate cancer progression through several downstream pathways:

-

Proliferation and Survival: Activation of CCR5 by CCL5 can stimulate cell proliferation through pathways such as the mTOR pathway, leading to the upregulation of key cell cycle regulators like cyclin D1 and c-Myc.[2][7][8]

-

Invasion and Metastasis: This signaling cascade is also heavily implicated in promoting cell migration and invasion. It can lead to the activation of integrins (e.g., αvβ3 integrin), actin cytoskeleton polarization, and the secretion of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which degrade the extracellular matrix, facilitating metastasis.[7][8] Downstream signaling molecules involved include PI3K/Akt, NF-κB, ERK, and Rac.[7][8]

-

Angiogenesis: The CCL5/CCR5 axis can promote the formation of new blood vessels, which is essential for tumor growth and survival.[6]

-

Immune Evasion: By recruiting regulatory T cells (Tregs) to the tumor microenvironment, this axis can contribute to an immunosuppressive environment that allows cancer cells to evade immune destruction.[7]

This compound, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream signaling events, thereby exerting its anti-cancer effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Parameter | Cell Lines | Value | Reference(s) |

| CCR5 Binding Affinity | |||

| IC50 vs. 125I-gp120 | - | 1 µM | [1][5] |

| In Vitro Efficacy | |||

| Inhibition of Proliferation | PC-3, DU145, M12 | Micromolar to submicromolar concentrations | [1] |

| Inhibition of Invasion | M12 | 42% - 65% (dose-dependent) | [1] |

| Inhibition of Adhesion | M12 | Up to 26% | [1] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | M12 Xenograft | ~50% reduction in tumor size | [1] |

Table 1: Summary of this compound's Biological Activity

Experimental Protocols

CCR5 Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the CCR5 receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).

-

Competition Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., 125I-gp120) and varying concentrations of this compound.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Washing: The membranes are washed to remove unbound radioligand.

-

Detection: The amount of bound radioligand is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated.

Cell Proliferation Assay (WST-1)

Objective: To assess the effect of this compound on the proliferation of prostate cancer cells.

Methodology:

-

Cell Seeding: Prostate cancer cell lines (PC-3, DU145, M12) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of this compound (typically from nanomolar to micromolar) or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

WST-1 Reagent Addition: WST-1 reagent is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 into a soluble formazan dye.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

-

Data Analysis: The absorbance values are corrected for background and the percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.

Transwell Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of M12 prostate cancer cells.

Methodology:

-

Chamber Preparation: The upper chambers of Transwell inserts (with an 8 µm pore size membrane) are coated with a basement membrane matrix (e.g., Matrigel) to mimic the extracellular matrix.

-

Cell Seeding: M12 cells, pre-treated with various concentrations of this compound or a vehicle control, are seeded into the upper chambers in serum-free medium.

-

Chemoattractant: The lower chambers are filled with medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plates are incubated for a period that allows for cell invasion (e.g., 24-48 hours).

-

Removal of Non-Invasive Cells: The non-invasive cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: The invasive cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

-

Quantification: The number of stained cells is counted under a microscope in several random fields, or the stain is eluted and the absorbance is measured.

-

Data Analysis: The percentage of invasion inhibition is calculated by comparing the number of invading cells in the this compound-treated groups to the vehicle control.

Adhesion Assay

Objective: To determine the effect of this compound on the adhesion of M12 prostate cancer cells to an extracellular matrix component.

Methodology:

-

Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., laminin or fibronectin) and incubated to allow for protein adsorption. The wells are then blocked to prevent non-specific binding.

-

Cell Treatment: M12 cells are pre-treated with different concentrations of this compound or a vehicle control.

-

Cell Seeding: The treated cells are seeded into the coated wells and incubated for a short period (e.g., 30-60 minutes) to allow for adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification of Adherent Cells: The remaining adherent cells are quantified, for example, by staining with crystal violet, eluting the dye, and measuring the absorbance.

-

Data Analysis: The percentage of adhesion inhibition is calculated by comparing the number of adherent cells in the this compound-treated groups to the vehicle control.

In Vivo Tumor Growth Inhibition Study

Objective: To assess the anti-tumor efficacy of this compound in a mouse model of prostate cancer.

Methodology:

-

Tumor Cell Implantation: Athymic nude mice are subcutaneously injected with M12 prostate cancer cells.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: The mice are then treated with this compound (e.g., 0.3 mg/kg intravenously) or a vehicle control at regular intervals.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Data Analysis: The tumor growth curves for the this compound-treated and control groups are plotted, and the percentage of tumor growth inhibition is calculated.

Visualizations

Signaling Pathway

Caption: this compound blocks CCL5 binding to CCR5, inhibiting downstream pro-tumorigenic signaling.

Experimental Workflow: In Vitro Assays

Caption: Workflow for key in vitro assays to evaluate this compound's anti-cancer effects.

Experimental Workflow: In Vivo Study

Caption: Workflow for the in vivo evaluation of this compound's anti-tumor efficacy.

Conclusion

This compound represents a compelling natural product-derived lead compound for the development of novel anti-prostate cancer therapeutics. Its well-defined mechanism of action as a CCR5 antagonist provides a strong rationale for its observed efficacy in preclinical models. By inhibiting the pro-tumorigenic signaling cascades initiated by the CCL5-CCR5 axis, this compound effectively reduces cancer cell proliferation, invasion, and adhesion. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and its analogs as a potential new class of cancer therapies.

References

- 1. This compound, a Natural Product CCR5 Antagonist, as a Novel Lead for the Development of Anti Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. The natural product CCR5 antagonist this compound and its analogs as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration on natural product this compound side chain modification toward development of novel CCR5 antagonists and potential anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure activity relationship studies of natural product chemokine receptor CCR5 antagonist this compound toward the development of novel anti prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Inflammatory Chemokine CCL5 and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

Anibamine: A Promising Natural Product Lead for Prostate Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Anibamine, a pyridine quaternary alkaloid originally isolated from the plant Aniba sp., has emerged as a compelling lead compound for the development of novel therapeutics against prostate cancer. This natural product exhibits significant anti-proliferative, anti-invasive, and anti-adhesive properties in preclinical models of prostate cancer. Its primary mechanism of action involves the antagonism of the C-C chemokine receptor 5 (CCR5), a key player in the tumor microenvironment and a mediator of cancer progression. This technical guide provides a comprehensive overview of the current data on this compound's anti-prostate cancer activity, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Core Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in preclinical prostate cancer models.

Table 1: In Vitro Efficacy of this compound against Prostate Cancer Cell Lines

| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Citation |

| PC-3 | Proliferation (WST-1) | Inhibition of Cell Growth | Micromolar to submicromolar | Dose-dependent inhibition | [1] |

| DU145 | Proliferation (WST-1) | Inhibition of Cell Growth | Micromolar to submicromolar | Dose-dependent inhibition | [1] |

| M12 | Proliferation (WST-1) | Inhibition of Cell Growth | Micromolar to submicromolar | Dose-dependent inhibition | [1] |

| M12 | Invasion (Transwell) | Inhibition of Invasion | Dose-dependent | 42% to 65% inhibition | [1] |

| M12 | Adhesion | Inhibition of Adhesion | Dose-dependent | Up to 26% inhibition | [1] |

Note: Specific IC50 values for proliferation are not explicitly stated in the primary literature but are described as being in the micromolar to submicromolar range.

Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

| Animal Model | Cell Line Xenograft | Treatment | Dosage and Schedule | Endpoint | Result | Citation |

| Athymic nude mice | M12 | This compound | 0.3 mg/kg, i.v., every 4th day for 4 injections | Tumor Growth Rate | Roughly 50% reduction | [1] |

Mechanism of Action: Targeting the CCL5/CCR5 Axis

This compound's primary molecular target is the CCR5 receptor, a G protein-coupled receptor. In the context of prostate cancer, the ligand for CCR5, C-C motif chemokine ligand 5 (CCL5), is often secreted by tumor cells or stromal cells within the tumor microenvironment. The activation of the CCL5/CCR5 signaling axis has been shown to promote tumor cell proliferation, migration, invasion, and survival.[2] By acting as a CCR5 antagonist, this compound blocks these downstream effects.

Signaling Pathway

The binding of CCL5 to CCR5 initiates a cascade of intracellular signaling events. This compound, by blocking this initial interaction, inhibits these downstream pathways. The diagram below illustrates the CCL5/CCR5 signaling axis and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the anti-prostate cancer activity of this compound.

Cell Proliferation Assay (WST-1)

This protocol is for assessing the effect of this compound on the proliferation of prostate cancer cell lines (e.g., PC-3, DU145, M12).

Materials:

-

Prostate cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

WST-1 reagent

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed prostate cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Gently shake the plate for 1 minute on a shaker.

-

Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620 nm is recommended.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Cell Invasion Assay (Transwell/Matrigel)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

Transwell inserts with 8 µm pore size polycarbonate membranes

-

Matrigel basement membrane matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattravtant)

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain

-

24-well plates

Procedure:

-

Thaw Matrigel on ice overnight. Dilute the Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.

-

Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelation.

-

Harvest prostate cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts. The medium in the upper chamber should contain the desired concentration of this compound or vehicle control.

-

Add 500 µL of complete culture medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with cold methanol for 10 minutes.

-

Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of invaded cells in several random fields of view under a microscope.

Cell Adhesion Assay

This assay quantifies the ability of cancer cells to adhere to an extracellular matrix, another critical step in metastasis.

Materials:

-

96-well plates coated with an extracellular matrix protein (e.g., fibronectin or collagen)

-

Prostate cancer cells

-

Serum-free medium

-

This compound

-

Calcein-AM fluorescent dye

-

Fluorescence plate reader

Procedure:

-

Harvest and resuspend prostate cancer cells in serum-free medium.

-

Label the cells with Calcein-AM according to the manufacturer's protocol.

-

Wash the cells to remove excess dye and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control.

-

Seed 5 x 10⁴ labeled cells per well into the pre-coated 96-well plate.

-

Incubate the plate at 37°C for 1-2 hours to allow for cell adhesion.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence of the adherent cells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

Calculate the percentage of cell adhesion relative to the vehicle control.

Synthesis of this compound

The total synthesis of this compound has been reported, providing a renewable source for this natural product and enabling the generation of analogs for structure-activity relationship (SAR) studies.[1] A key strategy involves the construction of the substituted pyridine ring system. One reported synthesis utilizes a multi-step approach starting from commercially available materials.[3] A detailed, step-by-step protocol is extensive and beyond the scope of this guide, but researchers are directed to the primary literature for the full synthetic route.[3]

Future Directions

This compound stands as a promising lead compound for the development of novel anti-prostate cancer agents. Further research is warranted in several key areas:

-

Lead Optimization: Synthesis and evaluation of this compound analogs to improve potency, selectivity, and pharmacokinetic properties.

-

In-depth Mechanistic Studies: Elucidation of the precise downstream signaling events affected by this compound and investigation into potential off-target effects.

-

Combination Therapies: Evaluation of this compound in combination with standard-of-care therapies for prostate cancer to assess potential synergistic effects.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies to determine the ADME (absorption, distribution, metabolism, and excretion) and safety profile of this compound and its optimized analogs.

-

Apoptosis and Cell Cycle Analysis: Further investigation is needed to determine if this compound induces apoptosis or causes cell cycle arrest in prostate cancer cells.

References

- 1. This compound, a Natural Product CCR5 Antagonist, as a Novel Lead for the Development of Anti Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of L-NAME on DU145 human prostate cancer cell line: A cytotoxicity-based study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. db.cngb.org [db.cngb.org]

Anibamine: A Technical Guide on its Antiplasmodial Properties for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anibamine, a naturally occurring indolizinium alkaloid, has emerged as a promising scaffold for the development of novel antiplasmodial agents. Isolated from Aniba citrifolia, this compound and its synthetic analogues have demonstrated potent activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides an in-depth overview of the antiplasmodial properties of this compound, including its in vitro efficacy, structure-activity relationships, and insights into its potential mechanism of action. The information presented herein is intended to support further research and development of this compound-based antimalarials.

Quantitative Data on Antiplasmodial Activity

The antiplasmodial efficacy of this compound and its analogues has been evaluated against the drug-resistant Dd2 strain of Plasmodium falciparum. The available data highlights the potential of this chemical class.

| Compound/Analogue | P. falciparum Strain | IC50 (µM) | Cytotoxicity (CC50 in µM) | Cell Line | Selectivity Index (SI) | Reference |

| This compound (1) | Dd2 | 0.170 | > 1 (No hemolysis observed) | Sheep Red Blood Cells | > 5.88 | [1][2] |

| This compound B (2) | Dd2 | 0.244 | Not Reported | Not Reported | Not Reported | [1] |

| Quaternary Analogues | Dd2 | as low as 0.058 | Not Reported | Not Reported | Not Reported | [1] |

Note: A specific CC50 value for this compound against a standard mammalian cell line (e.g., L6, Vero, HepG2) has not been reported in the reviewed literature, preventing the calculation of a precise Selectivity Index (SI). However, the lack of hemolytic activity at 1 µM suggests a favorable preliminary safety profile[2]. The Selectivity Index is a critical parameter, calculated as CC50 / IC50, with a value greater than 10 generally considered promising for further drug development[3].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiplasmodial properties.

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

1. Materials:

-

P. falciparum culture (e.g., Dd2 strain), synchronized to the ring stage.

-

Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

-

Human red blood cells (O+).

-

96-well black, clear-bottom microplates.

-

Test compound (this compound) and control drugs (e.g., Chloroquine, Artemisinin).

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1X SYBR Green I).

2. Procedure:

-

Prepare serial dilutions of the test compound and control drugs in complete culture medium in the 96-well plates.

-

Prepare a parasite suspension with 1% parasitemia and 2% hematocrit.

-

Add the parasite suspension to the wells containing the drug dilutions. Include wells with parasitized red blood cells without any drug (positive growth control) and wells with uninfected red blood cells (background control).

-

Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

-

After incubation, lyse the cells by adding the SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells to determine its cytotoxicity (CC50).

1. Materials:

-

Mammalian cell line (e.g., L6 rat skeletal myoblasts, Vero cells, or HepG2 human liver cancer cells).

-

Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

-

96-well tissue culture plates.

-

Test compound (this compound) and control (e.g., DMSO as vehicle control).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

2. Procedure:

-

Seed the mammalian cells in the 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include wells with untreated cells (positive viability control) and wells with medium only (blank).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of the antiplasmodial properties of a compound like this compound.

References

- 1. This compound and its Analogues; Potent Antiplasmodial Agents from Aniba citrifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Natural Product CCR5 Antagonist, as a Novel Lead for the Development of Anti Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]

Anibamine: A Technical Guide to its Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anibamine is a novel, naturally occurring pyridine quaternary alkaloid first isolated from the wood of Aniba panurensis. It has garnered significant attention within the scientific community as the first natural product identified as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). This receptor is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making this compound a promising lead compound for the development of new anti-HIV therapeutics.[1] Furthermore, emerging research has highlighted the role of the CCR5-CCL5 axis in prostate cancer proliferation and metastasis, positioning this compound and its analogs as potential novel anti-cancer agents.[2][3]

This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, presenting key data in a structured format and detailing the experimental methodologies employed in its study.

Structure Elucidation

The definitive structure of this compound was determined as 6,8-didec-(1Z)-enyl-5,7-dimethyl-2,3-dihydro-1H-indolizinium . This was achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Spectroscopic Data

The structural assignment of this compound was based on the following key spectroscopic data obtained from the isolated natural product.

Mass Spectrometry:

LC-ESIMS analysis of the isolated compound revealed a positive ion peak at m/z 424.4 [M+], with no corresponding signal in the negative ion mode, which is characteristic of a positively charged nitrogen-containing molecule.[1]

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| LC-ESIMS | Positive | 424.4 | [M+] |

NMR Spectroscopy:

Detailed 1D and 2D NMR experiments were conducted to establish the connectivity and spatial arrangement of all atoms in the this compound molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 4.20 | t | 8.5 |

| 2 | 2.35 | m | |

| 3 | 3.30 | t | 8.0 |

| 5-CH₃ | 2.58 | s | |

| 7-CH₃ | 2.62 | s | |

| 1' | 2.85 | t | 7.5 |

| 2' | 5.45 | m | |

| 3' | 5.35 | m | |

| 4'-10' | 1.2-1.4 | m | |

| 11' | 0.88 | t | 7.0 |

| 1'' | 2.95 | t | 7.5 |

| 2'' | 5.50 | m | |

| 3'' | 5.40 | m | |

| 4''-10'' | 1.2-1.4 | m | |

| 11'' | 0.89 | t | 7.0 |

Data extracted from Klausmeyer et al., J. Nat. Prod. 2004, 67, 10, 1732–1735.[1]

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 63.5 |

| 2 | 22.0 |

| 3 | 50.5 |

| 5 | 145.0 |

| 6 | 128.0 |

| 7 | 140.0 |

| 8 | 130.0 |

| 8a | 135.0 |

| 5-CH₃ | 15.0 |

| 7-CH₃ | 16.0 |

| 1' | 30.0 |

| 2' | 129.0 |

| 3' | 130.5 |

| 4'-9' | 22.7-31.9 |

| 10' | 14.1 |

| 1'' | 30.5 |

| 2'' | 129.5 |

| 3'' | 131.0 |

| 4''-9'' | 22.7-31.9 |

| 10'' | 14.1 |

Data extracted from Klausmeyer et al., J. Nat. Prod. 2004, 67, 10, 1732–1735.[1]

Structure Elucidation Workflow

The following diagram illustrates the logical workflow employed in the elucidation of this compound's structure.

Characterization

Biological Activity

This compound exhibits significant biological activity, primarily as a CCR5 antagonist. This has been demonstrated in various in vitro assays.

Table 4: Summary of this compound's Biological Activity

| Target | Assay Type | Metric | Value | Reference |

| CCR5 | Competitive Binding | IC₅₀ | 1 µM | [3] |

| HIV-1 (R5-tropic) | Cell Fusion Assay | IC₅₀ | - | - |

| Prostate Cancer Cells (PC-3, DU145, M12) | Cell Proliferation (WST-1) | - | Dose-dependent inhibition | [3] |

IC₅₀ values for HIV-1 entry inhibition are reported for various this compound analogs, demonstrating the potential for optimization.[2]

Signaling Pathway

As a CCR5 antagonist, this compound interferes with the signaling cascade initiated by the binding of the natural chemokine ligands, such as CCL5 (RANTES), to the receptor. This inhibition prevents the conformational changes in the gp120/gp41 viral envelope protein necessary for fusion with the host cell membrane, thereby blocking HIV-1 entry.

Experimental Protocols

Isolation of this compound

This compound was isolated from the wood of Aniba panurensis through activity-guided fractionation. The general procedure is as follows:

-

Extraction: The dried and ground plant material is extracted with an organic solvent, typically a mixture of dichloromethane and methanol.

-

Fractionation: The crude extract is subjected to flash chromatography on silica gel, eluting with a gradient of organic solvents to separate components based on polarity.

-

Purification: Active fractions are further purified using High-Performance Liquid Chromatography (HPLC), often on a C8 or C18 reversed-phase column, to yield pure this compound.[1]

Total Synthesis of this compound

The total synthesis of this compound has been achieved, providing a means to produce the molecule for further study and for the generation of analogs. A key strategy involves the construction of the substituted pyridine core followed by the introduction of the two decenyl side chains. While specific, detailed step-by-step protocols with characterization of all intermediates are found in the supplementary information of the primary literature, a general outline is as follows:

-

Pyridine Ring Formation: A common approach involves the condensation of a 1,5-diketone derivative with hydroxylamine under acidic conditions to form the 2,4,6-trialkylpyridine core.

-

Side Chain Introduction: The decenyl side chains are typically introduced via cross-coupling reactions, such as the Horner-Wadsworth-Emmons reaction, to install the (Z)-alkenes.

-

Final Cyclization and Quaternization: The final steps involve the formation of the fused five-membered ring and quaternization of the pyridine nitrogen to yield the indolizinium scaffold.

Biological Assays

CCR5 Competitive Binding Assay:

This assay is used to determine the binding affinity of this compound and its analogs to the CCR5 receptor.

-

Cell Preparation: A cell line engineered to express high levels of the CCR5 receptor (e.g., CEM.NKr-CCR5 cells) is used.

-

Radioligand: A radiolabeled CCR5 ligand, such as ¹²⁵I-MIP-1α, is used as a tracer.

-

Competition: The cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or its analogs).

-

Detection: After incubation, the cells are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log of the competitor concentration, and the IC₅₀ value is determined.

HIV-1 Entry Inhibition Assay:

This assay measures the ability of this compound to inhibit the entry of R5-tropic HIV-1 into target cells.

-

Cell Culture: Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells) are seeded in 96-well plates.

-

Compound Incubation: The cells are pre-incubated with serial dilutions of this compound.

-

Viral Infection: A known amount of an R5-tropic HIV-1 strain is added to the wells.

-

Incubation: The plates are incubated to allow for viral entry and replication.

-

Detection: Viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase in TZM-bl cells) or by quantifying viral p24 antigen in the supernatant via ELISA.

-

Data Analysis: The percent inhibition of viral entry is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Prostate Cancer Cell Proliferation Assay (WST-1 Assay):

This colorimetric assay is used to assess the effect of this compound on the proliferation of prostate cancer cell lines.

-

Cell Seeding: Prostate cancer cells (e.g., PC-3, DU145, M12) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

-

WST-1 Reagent Addition: WST-1 reagent is added to each well. WST-1 is a tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.

-

Incubation: The plate is incubated for a short period (e.g., 1-4 hours) to allow for color development.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The effect of this compound on cell proliferation is determined by comparing the absorbance of treated cells to that of untreated control cells.

Conclusion

This compound represents a unique and promising natural product with a novel chemical scaffold and significant biological activity as a CCR5 antagonist. The elucidation of its structure through detailed spectroscopic analysis has paved the way for its total synthesis and the development of analogs with potentially improved therapeutic properties. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and related compounds in the fields of HIV and cancer research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The natural product CCR5 antagonist this compound and its analogs as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Natural Product CCR5 Antagonist, as a Novel Lead for the Development of Anti Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of Anibamine in Aniba Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anibamine, a pyridine quaternary alkaloid isolated from plant species of the Aniba genus (family Lauraceae), has garnered interest for its unique chemical structure and potential biological activities. Despite its discovery, the biosynthetic pathway leading to the formation of this compound in these Amazonian plant species remains largely unelucidated. This technical guide aims to provide a comprehensive overview of the current understanding, albeit hypothetical, of this compound biosynthesis. Drawing upon established principles of pyridine alkaloid formation in the plant kingdom, this document proposes a putative biosynthetic pathway, outlines detailed experimental protocols for its investigation, and presents data in a structured format to facilitate future research and drug development endeavors.

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic route to this compound is currently unknown. However, based on the well-documented biosynthesis of other pyridine alkaloids, such as nicotine in Nicotiana tabacum, a plausible pathway can be proposed. This hypothetical pathway serves as a foundational framework for experimental validation.

The biosynthesis of pyridine alkaloids generally involves the convergence of two distinct metabolic pathways: one supplying the pyridine ring and another providing the remaining carbon skeleton.

1. Formation of the Pyridine Ring: The pyridine ring of most plant alkaloids is derived from nicotinic acid . Nicotinic acid itself is synthesized via the pyridine nucleotide cycle, with primary precursors being aspartate and a triose phosphate.

2. Origin of the Non-Pyridine Moiety: The structural features of this compound suggest that the non-pyridine portion likely originates from the polyketide pathway. The two aliphatic side chains attached to the pyridine ring are characteristic of fatty acid or polyketide biosynthesis.

A proposed schematic for the biosynthesis of this compound is presented below:

Key Putative Enzymes and Genes

While no specific enzymes have been identified for this compound biosynthesis, based on analogous pathways, the following enzyme families are likely involved:

-

Quinolinate Phosphoribosyltransferase (QPRTase): A key enzyme in the pyridine nucleotide cycle leading to nicotinic acid.

-

Polyketide Synthase (PKS): Responsible for the iterative condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone of the non-pyridine moiety.

-

Condensing Enzymes/Cyclases: Hypothetical enzymes that would catalyze the condensation of the nicotinic acid-derived unit with the polyketide chain and subsequent cyclization to form the pyridine ring with its side chains.

-

Tailoring Enzymes: A suite of enzymes such as methyltransferases, oxidoreductases, and hydroxylases that would modify the initial scaffold to produce the final this compound structure.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining tracer studies, enzymology, and molecular biology.

Isotopic Labeling Studies

Objective: To identify the primary precursors of the this compound molecule.

Methodology:

-

Precursor Administration: Administer isotopically labeled precursors (e.g., ¹³C-aspartate, ¹³C-acetate, ¹⁵N-nicotinic acid) to Aniba citrifolia plantlets or cell cultures.

-

Incubation: Allow for a sufficient incubation period for the plant to metabolize the labeled precursors and incorporate them into downstream metabolites.

-

Extraction: Harvest the plant material and perform a targeted extraction of alkaloids, including this compound.

-

Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and extent of isotopic enrichment.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the proposed biosynthetic pathway.

Methodology:

-

Protein Extraction: Prepare crude protein extracts from Aniba citrifolia tissues suspected of this compound biosynthesis (e.g., leaves, roots).

-

Substrate Incubation: Incubate the protein extract with putative substrates (e.g., nicotinic acid, synthetic polyketide mimics) and necessary co-factors.

-

Product Detection: Monitor the formation of expected intermediates or the final product (this compound) using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Enzyme Purification: If activity is detected, proceed with protein purification techniques (e.g., column chromatography) to isolate the specific enzyme.

-

Kinetic Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzyme.

Transcriptome Analysis and Gene Discovery

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

-

RNA Sequencing: Extract RNA from Aniba citrifolia tissues with high and low this compound content and perform transcriptome sequencing (RNA-Seq).

-

Differential Gene Expression Analysis: Compare the transcriptomes to identify genes that are significantly upregulated in the high-anibamine-producing tissues.

-

Homology-Based Gene Identification: Search the transcriptome data for sequences with homology to known alkaloid biosynthetic genes (e.g., QPRTases, PKSs, methyltransferases) from other plant species.

-

Gene Co-expression Analysis: Identify clusters of genes that are co-expressed with known or candidate biosynthetic genes, as they are likely to be involved in the same pathway.

-

Functional Characterization: Functionally characterize candidate genes through heterologous expression in model organisms (e.g., E. coli, yeast, or Nicotiana benthamiana) and subsequent enzyme assays.

Data Presentation

While empirical data on this compound biosynthesis is not yet available, the following tables illustrate how quantitative data from the proposed experiments could be structured.

Table 1: Hypothetical Isotopic Enrichment in this compound Following Labeled Precursor Feeding.

| Labeled Precursor | Isotope | Proposed Incorporation Site in this compound | Expected Enrichment (%) |

| [U-¹³C]-Aspartate | ¹³C | Pyridine Ring Carbons | 10-15 |

| [1-¹³C]-Acetate | ¹³C | Even-numbered carbons of side chains | 20-30 |

| [¹⁵N]-Nicotinic Acid | ¹⁵N | Pyridine Ring Nitrogen | 40-50 |

Table 2: Hypothetical Kinetic Parameters of a Putative this compound Biosynthetic Enzyme.

| Enzyme (Hypothetical) | Substrate | Km (µM) | Vmax (nmol/mg protein/min) |

| This compound Synthase 1 | Nicotinoyl-CoA | 50 ± 5 | 1.2 ± 0.1 |

| (Condensing Enzyme) | Hexanoyl-CoA | 75 ± 8 | 1.5 ± 0.2 |

| This compound Methyltransferase | S-Adenosyl Methionine | 25 ± 3 | 5.4 ± 0.4 |

| Desmethyl-anibamine | 40 ± 5 | 4.8 ± 0.3 |

Conclusion and Future Directions

The biosynthesis of this compound in Aniba species presents an exciting and unexplored area of plant natural product chemistry. The hypothetical pathway and experimental strategies outlined in this guide provide a robust starting point for researchers to unravel this enigmatic process. Successful elucidation of the this compound biosynthetic pathway will not only contribute to our fundamental understanding of plant metabolic diversity but also pave the way for the biotechnological production of this compound and its analogs for potential pharmaceutical applications. Future research should focus on the systematic application of the described methodologies to identify the true precursors, isolate and characterize the biosynthetic enzymes, and clone the corresponding genes. Such efforts will be instrumental in harnessing the synthetic capabilities of Aniba for the benefit of science and medicine.

Preliminary Cytotoxicity Screening of Anibamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Anibamine, a novel pyridine quaternary alkaloid. This compound has garnered significant interest as the first natural product identified as a C-C chemokine receptor type 5 (CCR5) antagonist, demonstrating potential therapeutic applications in anti-HIV treatment and as an anti-cancer agent, particularly for prostate cancer.[1][2][3][4]

Core Findings & Data Summary

This compound exhibits dose-dependent cytotoxic activity against various cancer cell lines, primarily through the antagonism of the CCR5/CCL5 signaling axis, which is crucial for cancer cell proliferation and metastasis.[1][2] Preclinical studies have demonstrated its ability to inhibit the proliferation of prostate cancer cells at micromolar to submicromolar concentrations.[2][3] Furthermore, this compound has shown potent antiplasmodial activity against drug-resistant strains of Plasmodium falciparum.[1] Importantly, preliminary toxicological assessments indicate a favorable therapeutic window, with no significant hemolysis of red blood cells observed at concentrations effective for its anti-cancer activity.[1][2]

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and other quantitative measures of this compound's bioactivity.

| Target/Assay | Cell Line/Organism | IC50 / Activity | Reference |

| CCR5 Binding Affinity | - | ~ 1 µM | [1][2][4] |

| Prostate Cancer Cell Proliferation | PC-3, DU145, M12 | Micromolar to submicromolar | [2] |

| Antiplasmodial Activity | Plasmodium falciparum (Dd2 strain) | 0.170 µM | [1] |

| Red Blood Cell Hemolysis | Sheep Red Blood Cells | No significant hemolysis at ≤ 1 µM | [1][2] |

| M12 Tumor Growth Inhibition in vivo | Athymic nude mice | ~50% reduction | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols employed in the cytotoxicity screening of this compound.

Cell Proliferation Assay (WST-1)

This assay is utilized to assess the effect of this compound on the proliferation of prostate cancer cell lines.

-

Cell Seeding: Plate prostate cancer cells (e.g., PC-3, DU145, M12) in 96-well plates at a predetermined optimal density and culture for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control group.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

WST-1 Reagent Addition: Add WST-1 Cell Proliferation Reagent to each well.

-

Incubation with Reagent: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.[2]

Red Blood Cell Hemolysis Assay

This assay evaluates the hemolytic activity of this compound.

-

Blood Collection: Obtain fresh sheep red blood cells.

-

Cell Preparation: Wash the red blood cells with phosphate-buffered saline (PBS).

-

Compound Treatment: Incubate the red blood cells with various concentrations of this compound in PBS for 60 minutes. Use distilled water as a positive control for complete lysis and PBS as a negative control.

-

Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

-

Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of hemoglobin released.

-

Data Analysis: Express the hemolytic activity as a percentage of the positive control.[2]

Visualizing Mechanisms and Workflows

This compound's Mechanism of Action: CCR5 Antagonism

This compound's primary mechanism of action involves the blockade of the CCR5 receptor. This prevents the binding of its ligand, CCL5, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation, adhesion, and invasion.

This compound blocks the CCR5 receptor, inhibiting CCL5-mediated signaling.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a compound like this compound.

A generalized workflow for in vitro cytotoxicity screening.

References

- 1. This compound|CCR5 Antagonist|For Research Use [benchchem.com]

- 2. This compound, a Natural Product CCR5 Antagonist, as a Novel Lead for the Development of Anti Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a natural product CCR5 antagonist, as a novel lead for the development of anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure activity relationship studies of natural product chemokine receptor CCR5 antagonist this compound toward the development of novel anti prostate cancer agents [pubmed.ncbi.nlm.nih.gov]

Anibamine: A Natural Product Antagonist of Chemokine Receptor CCR5 and its Impact on Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anibamine, a novel pyridine quaternary alkaloid, has emerged as a significant lead compound in chemokine receptor-targeted drug discovery. As the first identified natural product to act as a C-C chemokine receptor type 5 (CCR5) antagonist, this compound presents a unique chemical scaffold with therapeutic potential in several diseases, including cancer, HIV, and malaria. This technical guide provides a comprehensive overview of this compound's role in chemokine receptor signaling, with a focus on its antagonistic effects on CCR5. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are presented to facilitate further research and development of this compound and its derivatives.

Introduction to this compound

This compound is a naturally occurring pyridine quaternary alkaloid first isolated from plants of the Aniba genus.[1] Its unique structure distinguishes it from synthetically derived CCR5 antagonists.[1] this compound has been shown to bind to the CCR5 receptor with a half-maximal inhibitory concentration (IC50) of 1 µM in competitive binding assays.[2][3] This antagonistic activity forms the basis of its potential therapeutic applications by blocking the downstream signaling cascades initiated by CCR5 ligands, such as C-C motif chemokine ligand 5 (CCL5).

This compound and the CCR5 Signaling Pathway

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and has been implicated in the pathogenesis of various diseases, including HIV-1 entry into host cells and cancer progression.[1][4] The binding of chemokines like CCL5 to CCR5 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gαi and Gαq subtypes.[1][5]

This compound exerts its effects by competitively binding to CCR5, thereby preventing the binding of endogenous ligands like CCL5 and inhibiting the subsequent intracellular signaling cascade.[2][3] This blockade disrupts the normal physiological and pathological processes mediated by CCR5 activation.

Downstream Signaling Events Inhibited by this compound

The binding of CCL5 to CCR5 triggers a cascade of intracellular events that are effectively blocked by this compound. This signaling pathway, crucial for cellular responses such as chemotaxis, proliferation, and survival, is initiated by the activation of G proteins.[5][6]

The Gαq subunit, upon activation, stimulates phospholipase Cβ (PLCβ).[1] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[7] This increase in intracellular calcium concentration is a critical signaling event that this compound and its analogues have been shown to inhibit.[7]

Concurrently, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[8] Furthermore, both G protein-dependent and independent pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation and activation of extracellular signal-regulated kinase (ERK).[9][10] By blocking the initial ligand-receptor interaction, this compound effectively prevents the activation of these downstream effectors.

Quantitative Data on this compound's Biological Activity

The following table summarizes the currently available quantitative data on the biological effects of this compound.

| Parameter | Value | Cell Line / System | Reference |

| CCR5 Binding Affinity (IC50) | 1 µM | Competitive binding assay with 125I-gp120 | [2][3] |

| Inhibition of Cell Invasion | 42% - 65% | M12 prostate cancer cells | [2] |

| Inhibition of Cell Adhesion | Up to 26% | M12 prostate cancer cells | [2] |

Note: Specific IC50 values for this compound's inhibition of CCL5-induced intracellular calcium mobilization and chemotaxis have not been reported in the reviewed literature. However, studies have qualitatively confirmed that this compound and its analogs do inhibit CCL5-induced intracellular Ca2+ flux.[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a CCR5 antagonist.

CCR5 Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (this compound) to the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Cell Preparation: Culture cells stably expressing human CCR5 (e.g., CHO-K1/CCR5) to 80-90% confluency. Harvest and resuspend the cells in a suitable binding buffer.

-

Assay Setup: In a 96-well plate, add the cell suspension, a fixed concentration of radiolabeled CCR5 ligand (e.g., 125I-CCL5 or 125I-MIP-1α), and varying concentrations of this compound. Include controls for total binding (no this compound) and non-specific binding (excess of a non-labeled CCR5 antagonist).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each this compound concentration and plot the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR5 agonist.

Protocol:

-

Cell Preparation: Seed CCR5-expressing cells (e.g., CHO-K1/CCR5/Gα16) into a black, clear-bottom 96-well plate and incubate overnight.

-

Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate for approximately 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for 10-30 minutes.

-

Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a CCR5 agonist (e.g., CCL5) into the wells and immediately begin kinetic fluorescence measurements to monitor the change in intracellular calcium concentration over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the agonist-induced calcium response against the this compound concentration to calculate the IC50 value.

Chemotaxis (Transwell Migration) Assay

This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.

Protocol:

-

Cell Preparation: Culture CCR5-expressing cells (e.g., a relevant cancer cell line) and resuspend them in a serum-free medium.

-

Assay Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate. In the lower chamber, add a medium containing a chemoattractant (e.g., CCL5) and varying concentrations of this compound. In the upper chamber, add the cell suspension.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 4-24 hours).

-

Quantification:

-

Remove the Transwell inserts.

-

Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).

-

Stain the cells with a suitable stain (e.g., crystal violet).

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view using a microscope.

-

-

Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration and determine the IC50 value.

Conclusion and Future Directions